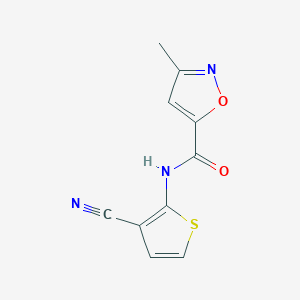
N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound that contains both thiophene and isoxazole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
生化分析
Biochemical Properties
It was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The compound exhibited moderate antioxidant activity and demonstrated significant activity against yeasts .
Cellular Effects
Preliminary studies suggest that the compound possesses significant antioxidant and antimicrobial properties .
Molecular Mechanism
It was found that the compound interacts with DNA bases such as guanine, thymine, adenine, and cytosine .
准备方法
The synthesis of N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium iodide under aerobic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
科学研究应用
N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential antimicrobial and antioxidant activities.
Industry: The compound is used in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with various molecular targets. It can bind to DNA bases, such as guanine, thymine, adenine, and cytosine, through electrophilicity-based charge transfer . This interaction can disrupt the normal function of these bases, leading to its biological effects. Additionally, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals .
相似化合物的比较
N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide can be compared with other similar compounds, such as:
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This compound also contains a thiophene ring and exhibits similar biological activities.
N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide: This compound has a trifluoromethyl group, which can enhance its biological activity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c1-6-4-8(15-13-6)9(14)12-10-7(5-11)2-3-16-10/h2-4H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJWXHBKOFSPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














